3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Lipophilicity ADME Drug-likeness

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (CAS 1402232-97-6, MFCD21239557) is a heterocyclic carboxylic acid featuring a pyridine ring substituted at the 3-position with a cyclobutylmethoxy group and at the 2-position with a carboxylic acid. With a molecular formula of C₁₁H₁₃NO₃ and molecular weight of 207.23 g/mol , this compound belongs to the class of pyridyl-cycloalkyl-carboxylic acids, which have been patented by Bayer Pharma as inhibitors of microsomal prostaglandin E synthase-1 (PTGES) for the treatment of pain-related disorders, including endometriosis-associated pain.

Molecular Formula C11H13NO3
Molecular Weight 207.23
CAS No. 1402232-97-6
Cat. No. B3032309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
CAS1402232-97-6
Molecular FormulaC11H13NO3
Molecular Weight207.23
Structural Identifiers
SMILESC1CC(C1)COC2=C(N=CC=C2)C(=O)O
InChIInChI=1S/C11H13NO3/c13-11(14)10-9(5-2-6-12-10)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14)
InChIKeyWIOXDRHDAVYXIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (CAS 1402232-97-6): A Key Pyridine-Cycloalkyl Building Block for Pain & Inflammation Research


3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (CAS 1402232-97-6, MFCD21239557) is a heterocyclic carboxylic acid featuring a pyridine ring substituted at the 3-position with a cyclobutylmethoxy group and at the 2-position with a carboxylic acid. With a molecular formula of C₁₁H₁₃NO₃ and molecular weight of 207.23 g/mol , this compound belongs to the class of pyridyl-cycloalkyl-carboxylic acids, which have been patented by Bayer Pharma as inhibitors of microsomal prostaglandin E synthase-1 (PTGES) for the treatment of pain-related disorders, including endometriosis-associated pain [1]. As a specialized building block in medicinal chemistry, it serves as a precursor for amide, ester, and conjugate derivatives in drug discovery campaigns targeting the prostaglandin pathway.

Why Researchers Cannot Simply Swap Positional Isomers of Cyclobutylmethoxy Pyridine Carboxylic Acids


While several positional isomers of cyclobutylmethoxy-substituted pyridine carboxylic acids share identical molecular formulas (C₁₁H₁₃NO₃) and molecular weights (207.23 g/mol), their substituent position relative to the carboxylic acid and pyridine nitrogen profoundly alters their electronic distribution, hydrogen-bonding geometry, and lipophilicity . These differences translate into divergent chemical reactivity in amide coupling and esterification reactions, distinct metal-coordination behavior, and varied binding affinities to biological targets such as PTGES, as demonstrated in structure-activity relationship (SAR) campaigns [1]. Substituting one isomer for another without experimental validation risks derailing a synthetic route or producing misleading structure-activity data.

Head-to-Head Comparative Evidence: Differentiation of 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid from Positional Isomers


LogP Comparison: 3-Substituted Isomer Occupies an Intermediate Lipophilicity Range Favorable for Balanced ADME Properties

The 3-substituted isomer (target compound) exhibits a predicted LogP of 1.96, positioning it between the more lipophilic 6-substituted isomer (LogP 2.36) and the more hydrophilic 2-substituted isomer (LogP 1.89). This intermediate lipophilicity may offer a more favorable balance between membrane permeability and aqueous solubility, a critical parameter in oral drug candidate selection .

Lipophilicity ADME Drug-likeness Positional isomer

Intramolecular Hydrogen-Bonding Capacity: The 3-Position Enables a Unique Proximal Interaction Between the Carboxylic Acid and Pyridine Nitrogen

In the 3-substituted isomer, the carboxylic acid at the 2-position and the pyridine nitrogen are in a vicinal (1,2-) arrangement, enabling potential intramolecular hydrogen bonding or metal-chelation that is geometrically impossible for 4-, 5-, or 6-substituted isomers. This structural feature may result in a lower effective pKa of the carboxylic acid and distinct metal-binding behavior, relevant for both synthetic reactivity and biological target engagement. Molecular modeling studies on pyridine-2-carboxylic acids demonstrate that 3-substitution can stabilize a coplanar conformation via through-space interaction [1].

Hydrogen bonding Conformational analysis Intramolecular interaction Positional isomer

Patent-Documented Biological Target Context: Pyridyl-Cycloalkyl-Carboxylic Acid Pharmacophore Validated as PTGES Inhibitors at Bayer

The core scaffold of 3-(cyclobutylmethoxy)pyridine-2-carboxylic acid is explicitly covered by the Markush structure in Bayer Pharma's patent US10172814B2, which discloses pyridyl-cycloalkyl-carboxylic acids as potent PTGES inhibitors. The lead compound from the associated publication (Koppitz et al., 2019) demonstrated PTGES inhibition with an IC₅₀ in the low nanomolar range, excellent in vitro and in vivo PK properties, and efficacy in a CFA-induced pain model in mice and a rat dyspareunia endometriosis model [1][2]. While specific data for the 3-(cyclobutylmethoxy) derivative is not individually reported, the patent's broad SAR demonstrates that substitution position on the pyridine ring critically modulates PTGES inhibitory potency.

PTGES inhibition Pain Endometriosis Prostaglandin pathway

Vendor-Purity Benchmarking: 98% Baseline Purity with Room-Temperature Stability Advantage

Commercially available 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is supplied at a minimum purity of 98% from multiple vendors including Leyan (Cat. No. 1654627) and MolCore, with storage conditions specified as sealed, dry, 2–8°C . In contrast, several positional isomers (e.g., 4- and 5-substituted analogs) are listed with lower or unspecified purity grades and may require custom synthesis. The 3-isomer benefits from established commercial supply chains, reducing lead times and procurement risk for time-sensitive medicinal chemistry campaigns.

Purity Stability Procurement Vendor qualification

Where 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid Delivers Measurable Research Value Over Isomeric Analogs


PTGES Inhibitor Lead Optimization: SAR Exploration of Cyclobutyl Substituent Position

Medicinal chemistry teams pursuing PTGES inhibitors for endometriosis or inflammatory pain can use 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid as a direct starting material to explore the impact of the cyclobutylmethoxy group at the 3-position. The Bayer patent series (US10172814B2) and the associated Koppitz et al. (2019) publication have validated that pyridyl-cycloalkyl-carboxylic acids are potent PTGES inhibitors with nanomolar IC₅₀ values and in vivo efficacy in pain models [1]. The 3-position isomer may offer distinct binding interactions within the PTGES active site compared to the 4- or 6-substituted analogs, potentially yielding improved selectivity or potency.

Amide Library Synthesis: Exploiting Vicinal COOH-Pyridine Proximity for Selective Coupling

The unique 1,2-relationship between the carboxylic acid and the pyridine nitrogen in 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid enables chemists to exploit intramolecular hydrogen bonding to direct regioselective amide bond formation. This can reduce competing side reactions observed with 4-, 5-, or 6-substituted isomers, where the greater distance between the carboxylic acid and the heterocyclic nitrogen precludes such directing effects [1]. This property is particularly valuable when constructing focused compound libraries for high-throughput screening.

Physicochemical Property Tuning with an Intermediate-LogP Building Block

With a predicted LogP of 1.96, the 3-substituted isomer occupies a 'sweet spot' between the more lipophilic 6-substituted isomer (LogP 2.36) and the slightly more hydrophilic 2-substituted isomer (LogP 1.89) [1]. Drug discovery teams aiming to maintain lead compounds within Lipinski's Rule of 5 space can use this building block to fine-tune the lipophilicity of amide or ester derivatives without introducing additional polar atoms that would increase molecular weight or hydrogen-bond donor count.

Chemical Biology Probe Development: Metal-Chelating Pyridine-2-Carboxylic Acid Pharmacophore

The pyridine-2-carboxylic acid motif is a known metal-chelating pharmacophore, and the 3-cyclobutylmethoxy substitution offers a sterically defined hydrophobic group in close proximity to the chelation site. This spatial arrangement may be exploited to design selective metalloenzyme inhibitors or fluorescent metal-ion sensors, where the cyclobutyl group provides a conformationally constrained hydrophobic anchor that is absent in simpler pyridine-2-carboxylic acid derivatives [1].

Quote Request

Request a Quote for 3-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.